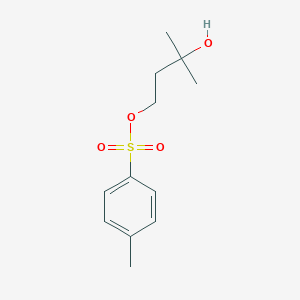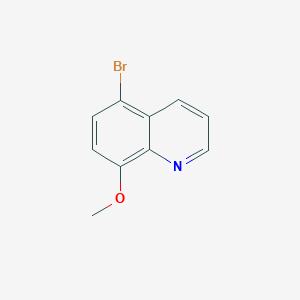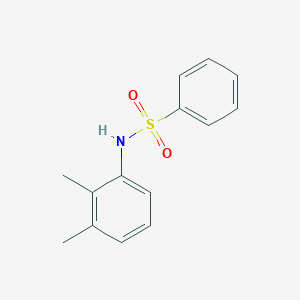
5,6-Dibromonicotinic acid
Übersicht
Beschreibung
5,6-Dibromonicotinic acid is an organic compound with the chemical formula C6H3Br2NO2. It is a derivative of nicotinic acid, where two bromine atoms are substituted at the 5th and 6th positions of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromonicotinic acid typically involves the bromination of nicotinic acid. One common method includes the use of thionyl chloride and bromine in the presence of a catalytic amount of iron powder. The reaction is carried out by refluxing the mixture for about 6 hours, resulting in a high yield of the target product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dibromonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products:
- Substituted nicotinic acid derivatives.
- Coupled products with various organic groups attached to the pyridine ring.
Wissenschaftliche Forschungsanwendungen
5,6-Dibromonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as non-linear optical materials
Wirkmechanismus
The mechanism of action of 5,6-Dibromonicotinic acid is not fully understood. it is believed to interact with various molecular targets through its bromine atoms, which can form strong bonds with other molecules. This interaction can influence the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-6-chloronicotinic acid: Similar structure but with one bromine atom replaced by chlorine.
6-Bromonicotinic acid: Contains only one bromine atom at the 6th position.
Uniqueness: 5,6-Dibromonicotinic acid is unique due to the presence of two bromine atoms, which significantly influence its reactivity and potential applications. The dual bromination allows for more diverse chemical modifications and interactions compared to its mono-brominated counterparts.
Eigenschaften
IUPAC Name |
5,6-dibromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBCIGFWDCOGEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358518 | |
| Record name | 5,6-dibromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29241-64-3 | |
| Record name | 5,6-dibromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dibromopyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of hydrogen bonding in the structural study of dihalonicotinic acids?
A1: Research suggests that hydrogen bonding plays a crucial role in determining the crystal structure of dihalonicotinic acids and their derivatives. Melting point trends within a series of trisubstituted pyridines (acids, amides, and picolines) led researchers to propose that intermolecular hydrogen bonding significantly influences the arrangement of molecules within the crystal lattice []. To confirm this hypothesis, crystal structure determinations were undertaken, specifically focusing on 5,6-dibromonicotinic acid and 5-bromo-6-chloronicotinic acid []. This understanding of intermolecular forces is essential for predicting and potentially manipulating the physical properties of these compounds.
Q2: How does the structure of this compound relate to its potential agricultural applications?
A2: While the provided research does not delve into specific biological activities, the synthesis of substituted phenyl esters of this compound suggests a targeted effort to explore its potential in agriculture []. Modifying the phenyl ring with various substituents allows for the fine-tuning of the compound's properties, such as its lipophilicity, electronic distribution, and steric hindrance. These factors can significantly influence the molecule's interaction with biological targets, ultimately affecting its efficacy as a potential herbicide, fungicide, or ascaricide []. Further research is needed to elucidate the structure-activity relationships and determine the specific agricultural applications where these derivatives might prove most effective.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)


![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)








